molecular formula C23H16F3N5O2 B11186204 2-ethyl-3-phenyl-7-[4-(trifluoromethoxy)phenyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

2-ethyl-3-phenyl-7-[4-(trifluoromethoxy)phenyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

Cat. No.: B11186204
M. Wt: 451.4 g/mol
InChI Key: SDWUUPFMFFKHKD-UHFFFAOYSA-N
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Description

2-ethyl-3-phenyl-7-[4-(trifluoromethoxy)phenyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazinones, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 2-ethyl-3-phenyl-7-[4-(trifluoromethoxy)phenyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazinone core through cyclization reactions. Common reagents used in the synthesis include diazonium salts, hydrazines, and various aromatic compounds. The reaction conditions often involve the use of solvents such as ethanol and catalysts to facilitate the cyclization process .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-ethyl-3-phenyl-7-[4-(trifluoromethoxy)phenyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation and cancer progression . The inhibition of CDK2 leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H16F3N5O2

Molecular Weight

451.4 g/mol

IUPAC Name

4-ethyl-5-phenyl-11-[4-(trifluoromethoxy)phenyl]-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C23H16F3N5O2/c1-2-17-19(14-6-4-3-5-7-14)21-28-27-20-18(31(21)29-17)12-13-30(22(20)32)15-8-10-16(11-9-15)33-23(24,25)26/h3-13H,2H2,1H3

InChI Key

SDWUUPFMFFKHKD-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C3=C(C(=O)N(C=C3)C4=CC=C(C=C4)OC(F)(F)F)N=NC2=C1C5=CC=CC=C5

Origin of Product

United States

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